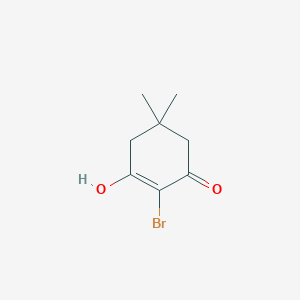![molecular formula C21H13N3O4S2 B12458416 N-(dibenzo[b,d]furan-3-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12458416.png)
N-(dibenzo[b,d]furan-3-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of benzothiazole derivatives, including 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE, can be achieved through several synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with various nucleophiles.
Knoevenagel condensation: A reaction between aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Microwave irradiation: This method accelerates the reaction process and often results in higher yields.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis process.
Chemical Reactions Analysis
2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring system is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, making it useful in medicinal applications .
Comparison with Similar Compounds
Similar compounds to 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE include other benzothiazole derivatives. These compounds share a common benzothiazole ring system but differ in their substituents, leading to variations in their biological activities and applications. Examples include:
- 2-[(5-NITRO-1,3-BENZOXAZOL-2-YL)SULFANYL]-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine
These compounds highlight the versatility and potential of benzothiazole derivatives in various scientific fields.
Properties
Molecular Formula |
C21H13N3O4S2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H13N3O4S2/c25-20(11-29-21-23-16-8-6-13(24(26)27)10-19(16)30-21)22-12-5-7-15-14-3-1-2-4-17(14)28-18(15)9-12/h1-10H,11H2,(H,22,25) |
InChI Key |
QRFONNSQUSWQEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12458334.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458349.png)

![2-[2-(7H-purin-6-ylamino)ethoxy]ethanol](/img/structure/B12458359.png)
![1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)

![methyl 4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B12458373.png)
![(1R,2S)-2-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12458381.png)

![4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B12458401.png)
![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12458404.png)

![2-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458421.png)
